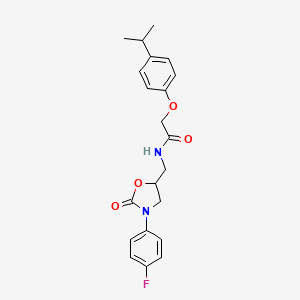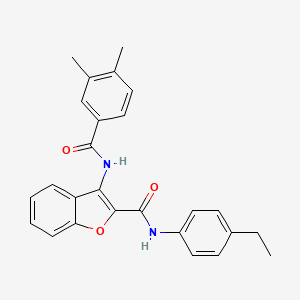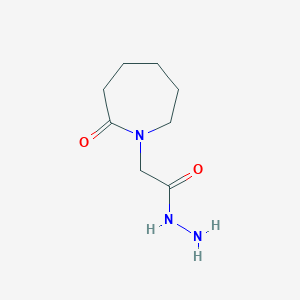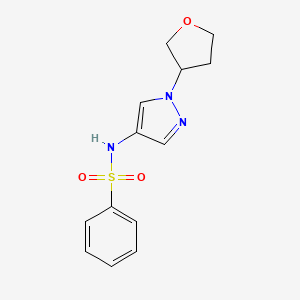
2-(2-fluorophenyl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-fluorophenyl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide" is a structurally complex molecule that may be related to the 1,3,4-oxadiazole derivatives, which are known for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the related research on oxadiazole derivatives and their synthesis, molecular structure, and chemical reactions can provide insights into the potential properties and applications of the compound .
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves a multi-step process, as seen in the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides and N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide . These processes involve the conversion of benzoic acid into various intermediates before finally reacting with different N-alkyl/aryl substituted 2-bromoacetamides in the presence of a solvent and a base to yield the target compounds. Such synthetic routes could be analogous to the synthesis of the compound , suggesting a complex and carefully controlled chemical synthesis process.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms and two heteroatoms (one oxygen and one nitrogen) . The presence of substituents, such as phenyl groups or piperidinyl sulfonyl groups, can significantly influence the molecular properties and reactivity of these compounds. The fluorophenyl group in the compound of interest is likely to contribute to its unique chemical behavior due to the electronegative fluorine atom.
Chemical Reactions Analysis
Oxadiazole derivatives can participate in various chemical reactions, including acetylation, as demonstrated by the reaction anisotropy of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole crystals in acetylation reactions . The solid-state acetylation of these compounds can result in different products depending on the crystal facets involved, indicating a level of selectivity and anisotropy in their chemical reactivity. This suggests that the compound "this compound" may also exhibit specific reactivity patterns based on its molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can be influenced by their molecular structure. For instance, the presence of a fluorogenic reagent, such as 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, can be used for the detection and analysis of primary amines and aminated carbohydrates . The stability of fluorescent derivatives in both acidic and basic solutions and their detectability through various analytical techniques like HPLC and MALDI/MS indicate that the compound may also possess distinct physical and chemical properties that could be useful in analytical applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
- A study by Parikh and Joshi (2014) explored the synthesis of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, which were further modified to include fluorine atoms, resulting in compounds with enhanced antimicrobial properties. These derivatives showed significant potency against a broad panel of bacterial and fungal strains, highlighting the importance of fluorine substitution for antimicrobial efficacy (Parikh & Joshi, 2014).
Anti-inflammatory and Anticancer Activity
Sunder and Maleraju (2013) synthesized N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, demonstrating significant anti-inflammatory activity, suggesting potential applications in inflammation-related research (Sunder & Maleraju, 2013).
Abu-Melha (2021) reported on the synthesis and anticancer screening of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds. These compounds showed potent cytotoxic activities against breast cancer cell lines, indicating their potential as therapeutic agents for cancer research (Abu-Melha, 2021).
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c17-13-4-2-1-3-12(13)9-14(21)18-10-15-19-16(20-22-15)11-5-7-23-8-6-11/h1-4,11H,5-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFAAYUYNKKMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide](/img/structure/B2529322.png)

![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2529325.png)

![ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529329.png)




![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2529339.png)

![7-(3,4-dimethylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2529341.png)
